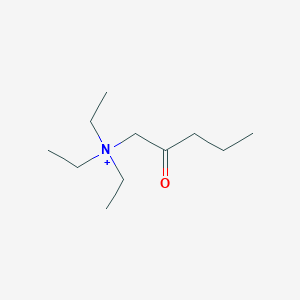

N,N,N-Triethyl-2-oxopentan-1-aminium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N,N-Triethyl-2-oxopentan-1-aminium is a quaternary ammonium compound characterized by the presence of three ethyl groups and a 2-oxopentan-1-aminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-oxopentan-1-aminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of triethylamine with 2-oxopentan-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-2-oxopentan-1-aminium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new quaternary ammonium compounds with different substituents.

Scientific Research Applications

N,N,N-Triethyl-2-oxopentan-1-aminium has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in the study of membrane transport and ion channel function due to its ability to interact with biological membranes.

Industry: The compound is used in the formulation of surfactants and detergents, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-2-oxopentan-1-aminium involves its interaction with molecular targets such as ion channels and membrane proteins. The compound can modulate the activity of these targets by altering their conformation or by facilitating the transport of ions across membranes. This modulation can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

N,N,N-Trimethyl-2-oxopentan-1-aminium: Similar in structure but with methyl groups instead of ethyl groups.

N,N,N-Triethyl-3-oxopentan-1-aminium: Similar but with the oxo group at a different position.

N,N,N-Triethyl-2-oxobutan-1-aminium: Similar but with a shorter carbon chain.

Uniqueness

N,N,N-Triethyl-2-oxopentan-1-aminium is unique due to its specific combination of ethyl groups and the 2-oxopentan-1-aminium moiety. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.

Biological Activity

N,N,N-Triethyl-2-oxopentan-1-aminium is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and neuropharmacological activities. The findings are supported by data tables and case studies to provide a comprehensive overview.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.6 |

| MCF-7 (breast cancer) | 22.3 |

| A549 (lung cancer) | 18.5 |

The cytotoxic effects are believed to be mediated through apoptosis, as evidenced by increased levels of caspase activity in treated cells.

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of this compound. Preliminary findings suggest that it may exhibit anxiolytic and antidepressant-like effects in animal models.

Case Study:

A study conducted on mice indicated that administration of the compound at doses of 10 mg/kg resulted in significant reductions in anxiety-like behavior in the elevated plus maze test compared to control groups. The compound appears to modulate neurotransmitter systems, particularly affecting serotonin and norepinephrine levels.

The precise mechanisms underlying the biological activities of this compound remain under investigation. However, it is hypothesized that:

- Membrane Disruption: Its quaternary ammonium structure allows interaction with lipid membranes, enhancing permeability and leading to cell death in microorganisms.

- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through caspase activation.

- Neurotransmitter Modulation: Its effects on anxiety and depression may involve alterations in neurotransmitter levels, particularly serotonin and norepinephrine.

Properties

CAS No. |

676166-60-2 |

|---|---|

Molecular Formula |

C11H24NO+ |

Molecular Weight |

186.31 g/mol |

IUPAC Name |

triethyl(2-oxopentyl)azanium |

InChI |

InChI=1S/C11H24NO/c1-5-9-11(13)10-12(6-2,7-3)8-4/h5-10H2,1-4H3/q+1 |

InChI Key |

QGXYMDYQQVHEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C[N+](CC)(CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.